3-Cyanobenzylzinc bromide

説明

Synthesis Analysis

3-Cyanobenzylzinc bromide is typically synthesized through the reaction of cyanobenzyl halides with zinc metal in the presence of a suitable halogen exchange reagent. The process often involves the use of lithium chloride or magnesium turnings to activate the zinc, facilitating the formation of the organozinc compound. Such synthesis routes are noted for their efficiency in producing benzylzinc compounds that are pivotal in organic synthesis, including cross-coupling reactions (Harada, T., Kaneko, T., Fujiwara, T., & Oku, A., 1998).

Molecular Structure Analysis

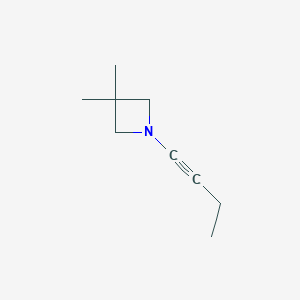

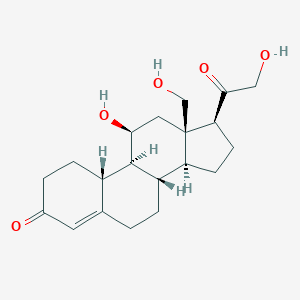

The molecular structure of 3-Cyanobenzylzinc bromide is characterized by X-ray crystallography and spectroscopic methods, revealing insights into its geometry and electronic structure. Studies employing FT-IR, FT-Raman, UV–Visible spectroscopy, and NMR techniques provide detailed information on the molecular vibrations, electronic transitions, and chemical environment of the nuclei in this compound. These structural analyses are crucial for understanding the reactivity and interaction of 3-Cyanobenzylzinc bromide with other molecules (Raja, M., Muhamed, R., Muthu, S., Suresh, M., & Muthu, K., 2017).

Chemical Reactions and Properties

3-Cyanobenzylzinc bromide participates in various chemical reactions, serving as a versatile reagent in organic synthesis. Its utility in Negishi cross-coupling reactions, for instance, highlights its role in forming carbon-carbon bonds, an essential process for the synthesis of complex organic molecules. The compound's reactivity is influenced by its molecular structure, with the cyanobenzyl group offering unique electronic and steric properties that enhance its utility in synthesis (Hadei, N., Kantchev, E. A., O'Brien, C. J., & Organ, M. G., 2005).

科学的研究の応用

Photodynamic Cancer Therapy : A zinc phthalocyanine compound with high singlet oxygen quantum yield, including a derivative of 3-Cyanobenzylzinc bromide, shows potential for use in cancer treatment through photodynamic therapy due to its good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).

Peptide and Protein Structural Elucidation : The cyanogen bromide reaction, related to 3-Cyanobenzylzinc bromide, is useful for the structural elucidation of peptides and proteins. It helps in detecting multiple enzyme forms and identifying enzyme active sites (Gross, 1967).

Organic Electronics and Photovoltaics : A related ionic liquid crystal demonstrates promising mesomorphism and electrochemical behavior, indicating potential applications in organic electronics and photovoltaics (Dobbs et al., 2006).

Organic Synthesis and Catalysis : The 1,2-migration of arylzincates to functionalized p-substituted benzenes, a process involving 3-Cyanobenzylzinc bromide derivatives, shows potential applications in organic synthesis and catalysis (Harada, Kaneko, Fujiwara, & Oku, 1998).

Photoluminescent Properties : Derivatives of 1-benzyl-4-(4-triphenylvinylphenyl) pyridinium bromide exhibit promising photoluminescent properties, which could be leveraged in photocatalysis and photocatalytic processes (Weng et al., 2018).

Anticancer Activity : Some newly synthesized compounds related to 3-Cyanobenzylzinc bromide have shown promising anticancer activity against various cancer cell lines (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).

Environmental Applications : Bromoxynil and related compounds are degraded under various anaerobic conditions, showcasing potential environmental applications (Knight, Berman, & Häggblom, 2003).

Biologically Interesting Compounds : The compound 2-amino-1,2,4-triazolo-[5,1-b][1,3]-benzothiazin-9-one, synthesized from derivatives of 3-Cyanobenzylzinc bromide, holds interest for biological studies (Liu, Shih, & Chern, 1988).

Affinity Chromatography : The conjugate of 3-Cyanobenzylzinc bromide effectively purifies certain enzymes by affinity chromatography, preventing inactive preparations from being adsorbed (Wilchek & Gorecki, 1969).

Chemical Analysis of Biological Samples : Pentafluorobenzyl bromide, a derivative, is used as a derivatization agent for sensitive analysis of inorganic anions and organophosphates in biological samples (Tsikas, 2017).

Safety And Hazards

3-Cyanobenzylzinc bromide is classified as a hazardous substance. It is highly flammable and can cause serious eye irritation. It may also cause respiratory irritation, drowsiness, or dizziness. It is suspected of causing cancer . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment is advised .

特性

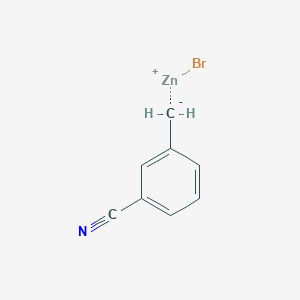

IUPAC Name |

bromozinc(1+);3-methanidylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N.BrH.Zn/c1-7-3-2-4-8(5-7)6-9;;/h2-5H,1H2;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOAJWWPVOOHMFV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1=CC(=CC=C1)C#N.[Zn+]Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301303183 | |

| Record name | Bromo[(3-cyanophenyl)methyl]zinc | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301303183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyanobenzylzinc bromide | |

CAS RN |

117269-72-4 | |

| Record name | Bromo[(3-cyanophenyl)methyl]zinc | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301303183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

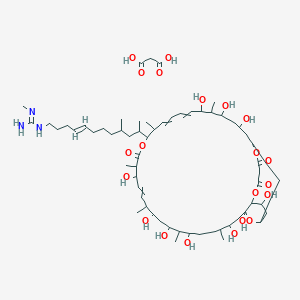

![(2S,4R)-1-[(3S,6S,9R,14R,17S,20S)-9-amino-17-(2-amino-2-oxoethyl)-3-benzyl-6-[(4-hydroxyphenyl)methyl]-2,5,8,16,19-pentaoxo-11,12-dithia-1,4,7,15,18-pentazabicyclo[18.3.0]tricosane-14-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B39175.png)